Methyl trityl ether Methyl trityl ether
Brand Name: Vulcanchem
CAS No.: 596-31-6
VCID: VC21329341
InChI: InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
SMILES: COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol

Methyl trityl ether

CAS No.: 596-31-6

Cat. No.: VC21329341

Molecular Formula: C20H18O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl trityl ether - 596-31-6

CAS No. 596-31-6
Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
IUPAC Name [methoxy(diphenyl)methyl]benzene
Standard InChI InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Standard InChI Key IRMNIXXVOOMKKP-UHFFFAOYSA-N
SMILES COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Chemical and Physical Properties

Methyl trityl ether presents as a white to light yellow solid under standard conditions. The compound's physical and chemical properties make it suitable for various applications in organic synthesis and pharmaceutical research.

Basic Identification

The following table provides essential identification data for methyl trityl ether:

PropertyValue
Chemical FormulaC20H18O
Molecular Weight274.36 g/mol
CAS Registry Number596-31-6
Physical StateSolid
ColorWhite to Light Yellow
Storage ConditionsRefrigerated

Physical Properties

Methyl trityl ether exhibits the following physical characteristics, which are important for handling and application purposes:

PropertyValue
Melting Point81-83 °C
Boiling Point367.4 ± 11.0 °C (Predicted)
Density1.073 g/cm³
Refractive Index1.586
Flash Point191.6 °C
Vapor Pressure2.89 × 10⁻⁵ mmHg at 25 °C

Solubility Profile

The solubility characteristics of methyl trityl ether are important considerations for its handling and applications in synthesis:

SolventSolubility
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble

Alternative Nomenclature and Identifiers

Common Synonyms

Methyl trityl ether is known by various names in scientific literature and commercial contexts:

Synonym
Methyl triphenylmethyl ether
Methoxytriphenylmethane
Triphenylmethyl methyl ether
(MethoxyMethanetriyl)tribenzene
Trityl methyl ether
1,1',1''-(methoxymethanetriyl)tribenzene
Triphenylcarbinol methyl ether

Pharmaceutical-Related Identifiers

Pharmaceutical Identifier
Candesartan Trityl Methyl Ether Impurity
Olmesartan Impurity
Fimasartan Impurity M
Losartan Trityl Methyl Ether Impurity
Irbesartan Trityl Methyl Ether Impurity
Zidovudine EP Impurity K

Registry Identifiers

Various identification codes are used for methyl trityl ether in chemical databases and regulatory contexts:

IdentifierValue
CAS Registry Number596-31-6
FDA UNIIIUO13CXB2Q
BRN1914067
UNSPSC Code12352100
NACRESNA.22

Synthesis Methods

Methyl trityl ether can be synthesized through several routes, with the most common methods described below.

Synthesis from Triphenylmethanol and Iodomethane

One established method for synthesizing methyl trityl ether involves the reaction of triphenylmethanol with iodomethane in the presence of sodium hydride:

ReagentRole
Triphenylmethanol (Ph₃COH)Starting material
Iodomethane (CH₃I)Methylating agent
Sodium hydride (NaH)Base
Tetrahydrofuran (THF)Solvent

The reaction proceeds at room temperature for approximately 15 hours, with a reported yield of 71% . The reaction involves deprotonation of the hydroxyl group by sodium hydride, followed by nucleophilic attack on the iodomethane.

Synthesis via SN1 Substitution Reaction

Another method involves an SN1 substitution reaction using triphenylmethyl chloride and methanol:

ReagentRole
Triphenylmethyl chloride (Ph₃CCl)Starting material
Methanol (CH₃OH)Nucleophile and solvent

This method typically employs a reflux setup where methanol is mixed with triphenylmethyl chloride and heated to boiling for approximately 15 minutes . The SN1 mechanism involves the formation of a triphenylmethyl carbocation intermediate, which is subsequently attacked by methanol. One experimental procedure reported a 50.45% yield after recrystallization and purification .

Historical Synthesis Reference

Applications and Uses

Methyl trityl ether serves several important functions in chemistry and pharmaceutical research.

Pharmaceutical Applications

The compound has significant pharmaceutical relevance:

ApplicationDescription
Impurity StandardUsed as a reference for identifying and quantifying impurities in medications such as Olmesartan, Candesartan, Losartan, and Irbesartan
Quality ControlServes as a secondary reference standard in pharmaceutical quality control procedures

Biochemical Research

In biochemical contexts, methyl trityl ether has been noted for its biological activity:

ApplicationDescription
Enzyme InhibitionFunctions as a trityl-cysteine analog inhibitor of human mitotic kinesin
Research ToolUsed in studies related to cell division mechanisms

Organic Synthesis

In organic synthesis, the compound may serve various roles based on its structural characteristics and reactivity:

ApplicationDescription
Protecting GroupThe trityl group can potentially function as a protecting group for alcohols in multi-step syntheses
Synthetic IntermediateUsed as an intermediate in the synthesis of more complex molecules
Working StandardEmployed as a reference standard for analytical purposes
ClassificationHazard
GHS Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal WordWarning
WGK Germany3 (Severe hazard to waters)
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage ParameterRecommendation
TemperatureRefrigerated conditions
ContainerTightly sealed container
EnvironmentDry, well-ventilated area
IncompatibilitiesKeep away from strong oxidizing agents
SupplierProduct Details
Sigma-AldrichProduct Number: 69493
Purity: ≥97.0% (HPLC)
Package Size: 5g
Price: $389 (as of March 2024)
TRCProduct Number: M330975
Package Size: 100mg
Price: $11
SynThinkCatalog Number: SA17754
Price Range: $155-$395
Frinton LaboratoriesListed as supplier
Purity GradeTypical Application
≥97.0% (HPLC)Analytical reference standard
Pharmaceutical gradeImpurity profiling in drug substances
Research gradeGeneral laboratory synthesis and research

Analytical Characterization

Identification Methods

Various analytical techniques can be used to characterize and identify methyl trityl ether:

Analytical TechniqueApplication
HPLCQuantitative analysis and purity determination
TLCMonitoring reaction progress and purity assessment
Melting PointIdentity confirmation (81-83°C)
Spectroscopic MethodsStructure confirmation and purity analysis
TechniqueInformation
TLCRf value comparison with reference standards
HPLCQuantitative purity determination
Melting Point RangeNarrow range (81-83°C) indicates high purity

Methyl trityl ether (methyl triphenylmethyl ether) is a versatile organic compound with significant applications in pharmaceutical analysis, biochemical research, and organic synthesis. Its unique structure, featuring a bulky triphenylmethyl group attached to a methoxy moiety, contributes to its special reactivity patterns and usefulness in various chemical contexts. The compound is particularly valuable as a reference standard for identifying and quantifying impurities in several important medications, including Olmesartan, Candesartan, Losartan, and Irbesartan.

The synthesis of methyl trityl ether can be accomplished through well-established methods, including the reaction of triphenylmethanol with iodomethane in the presence of sodium hydride, or via an SN1 substitution reaction using triphenylmethyl chloride and methanol. These synthetic approaches have been documented in chemical literature since at least the 1960s.

When handling methyl trityl ether, appropriate safety measures should be observed due to its potential to cause irritation to the skin, eyes, and respiratory system. Proper storage in refrigerated conditions is recommended to maintain its stability and purity.

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